molecular formula C22H17ClN6O B10903001 3-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10903001
M. Wt: 416.9 g/mol
InChI Key: XRGTVUHBCUIRFN-WYMPLXKRSA-N
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Description

5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazinoindole derivatives. . The structure of this compound includes a chlorophenyl group, a furaldehyde moiety, and a triazinoindole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through mitochondrial pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar compounds to 5-(3-CHLOROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE include other triazinoindole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C22H17ClN6O/c1-2-13-6-8-18-17(10-13)20-21(25-18)26-22(29-27-20)28-24-12-16-7-9-19(30-16)14-4-3-5-15(23)11-14/h3-12H,2H2,1H3,(H2,25,26,28,29)/b24-12+

InChI Key

XRGTVUHBCUIRFN-WYMPLXKRSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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